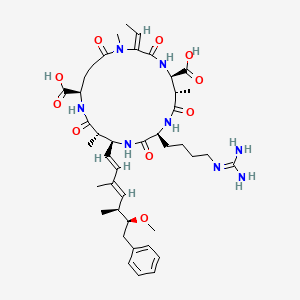

Nodularin Har

Description

Contextualization within Cyclic Peptide Cyanotoxins

Nodularin-Har belongs to the family of nodularins, which are cyclic pentapeptides. iarc.frmdpi.com These toxins are structurally related to the more widely known microcystins, a group of cyclic heptapeptide (B1575542) hepatotoxins. iarc.froup.com Both nodularins and microcystins are characterized by the presence of the unusual β-amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4(E),6(E)-dienoic acid (Adda). iarc.fr This Adda residue is a key determinant of their biological activity. nih.gov

The general structure of nodularins is a five-amino-acid ring. esf.edu The primary structural difference between nodularins and microcystins is the number of amino acids in the peptide ring, with nodularins having five and microcystins having seven. iarc.fr Nodularin-Har is a specific variant where the L-arginine residue typically found at position 2 in the common nodularin (B43191) structure is replaced by L-homoarginine (Har). nih.govresearchgate.netmdpi.com This substitution of a single amino acid distinguishes Nodularin-Har from other nodularin variants. researchgate.net

| Feature | Nodularin | Microcystin (B8822318) |

| Structure | Cyclic Pentapeptide | Cyclic Heptapeptide |

| Key Amino Acid | Adda | Adda |

| Common Variants | Nodularin-R | Microcystin-LR, -RR, -YR |

Significance in Environmental and Biological Research

The discovery and study of Nodularin-Har have significant implications for both environmental monitoring and fundamental biological research. Nodularin-producing cyanobacteria, such as Nodularia spumigena, are known to form extensive blooms in brackish water bodies worldwide, including the Baltic Sea. mdpi.commdpi.com The presence of these toxins in aquatic environments poses a threat to both animal and human health. mdpi.com

Nodularin-Har, like other nodularins, is a potent inhibitor of eukaryotic protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govwikipedia.org This inhibitory action disrupts cellular processes and is the basis for its hepatotoxicity. nih.gov The study of Nodularin-Har and its interaction with these essential enzymes provides valuable insights into cellular regulation and the mechanisms of toxicity.

In a research context, Nodularin-Har serves as a valuable tool. Its specific chemical structure and biological activity are utilized in studies aimed at understanding the structure-activity relationships of cyanotoxins. nih.gov Furthermore, the biosynthesis of nodularins, including Nodularin-Har, is a complex process involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). oup.comnih.gov Research into the genetic basis of its production in cyanobacteria like Nodularia harveyana PCC7804 contributes to our understanding of how these toxins are synthesized in nature. mdpi.comnih.gov

Properties

Molecular Formula |

C42H62N8O10 |

|---|---|

Molecular Weight |

839 g/mol |

IUPAC Name |

(2Z,5R,6S,9S,12S,13S,16R)-9-[4-(diaminomethylideneamino)butyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C42H62N8O10/c1-8-32-39(55)49-35(41(58)59)27(5)37(53)47-30(16-12-13-21-45-42(43)44)38(54)46-29(26(4)36(52)48-31(40(56)57)19-20-34(51)50(32)6)18-17-24(2)22-25(3)33(60-7)23-28-14-10-9-11-15-28/h8-11,14-15,17-18,22,25-27,29-31,33,35H,12-13,16,19-21,23H2,1-7H3,(H,46,54)(H,47,53)(H,48,52)(H,49,55)(H,56,57)(H,58,59)(H4,43,44,45)/b18-17+,24-22+,32-8-/t25-,26-,27-,29-,30-,31+,33-,35+/m0/s1 |

InChI Key |

YCFHEUGHSRSOFR-LTNJPURBSA-N |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCCN=C(N)N)C)C(=O)O |

Canonical SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCCN=C(N)N)C)C(=O)O |

Synonyms |

nodularin-Har |

Origin of Product |

United States |

Discovery, Isolation, and Definitive Structural Elucidation of Nodularin Har

Historical Context of Initial Isolation and Identification of Novel Nodularin (B43191) Isoforms

Nodularins are a group of cyclic pentapeptide hepatotoxins primarily produced by the cyanobacterium Nodularia spumigena. nih.gov These toxins are structurally similar to microcystins and are known for their potent hepatotoxicity. nih.goveuropa.eu The discovery of nodularin variants has expanded our understanding of the structural diversity and biosynthesis of these toxins.

One such variant, Nodularin-Har, was first isolated from the cyanobacterium Nodularia PCC7804. researchgate.netnih.gov This strain, originally identified as Nodularia harveyana and later revised to Nodularia sphaerocarpa, was found to produce a nodularin analogue where the standard L-arginine residue is replaced by L-homoarginine. nih.govresearchgate.netnih.gov This substitution results in a molecule with a molecular weight 14 daltons greater than that of the parent nodularin. jst.go.jp The initial investigations into this novel isoform were driven by observations of a previously uncharacterized toxic compound in extracts of Nodularia PCC7804. researchgate.netresearchgate.net Further research has also indicated the presence of [L-Har(2)] nodularin in terrestrial Nostoc species, suggesting a broader distribution of this isoform than initially thought. researchgate.net

The isolation and identification of Nodularin-Har were achieved through a combination of chromatographic techniques and spectroscopic analysis, which were crucial in distinguishing it from other known nodularin variants. nih.govacs.org

Spectroscopic and Spectrometric Characterization of the Homoarginine Moiety

The definitive structural elucidation of Nodularin-Har relied heavily on advanced spectroscopic and spectrometric techniques. These methods provided the detailed information necessary to identify the specific structural modification—the substitution of arginine with homoarginine.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in pinpointing the structural alteration in Nodularin-Har. acs.org Techniques such as H-H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were employed. jst.go.jpacs.org

Comparison of the ¹H NMR spectrum of Nodularin-Har with that of nodularin revealed no additional methyl signals, which suggested the addition of a methylene (B1212753) group rather than a methyl group. acs.org The 2D NMR spectra, particularly H-H COSY and HMBC, showed an additional methylene resonance with two protons and a corresponding carbon signal in the side chain of the amino acid at position 2. acs.org This was confirmed by H-H TOCSY experiments, which established the connectivity within the homoarginine side chain. acs.org The comprehensive analysis of these NMR spectra allowed for the complete assignment of all proton and carbon signals, confirming the presence of the homoarginine residue. jst.go.jp

Table 1: ¹H and ¹³C NMR Chemical Shifts for the Homoarginine Moiety in Nodularin-Har

| Atom | δH (ppm) | δC (ppm) |

|---|---|---|

| α-CH | 4.25 | 54.5 |

| β-CH₂ | 1.83, 1.71 | 29.8 |

| γ-CH₂ | 1.57 | 29.0 |

| δ-CH₂ | 3.14 | 41.9 |

| Guanidino-C | - | 157.8 |

Data sourced from Saito et al. (2001). acs.org

Mass Spectrometry (MS) Techniques in Initial Characterization

Mass spectrometry played a critical role in the initial characterization and confirmation of the structure of Nodularin-Har. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) in the negative ion mode indicated a pseudo-molecular ion at m/z 837.4529, corresponding to a molecular formula of C₄₂H₆₂N₈O₁₀. acs.org This molecular formula confirmed that Nodularin-Har possessed an additional methylene group compared to nodularin. acs.org

Furthermore, positive ion FABMS provided key fragmentation data that supported the presence of a homoarginine residue. acs.org A characteristic fragment ion at m/z 84 was observed, which is indicative of a homoarginine residue, in contrast to the fragment ion at m/z 70 expected from an arginine residue. acs.org Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has also been utilized in the broader analysis of nodularin variants, providing a powerful tool for the analysis of cyanobacterial metabolites. scielo.br

Table 2: Key Mass Spectrometry Data for Nodularin-Har

| Technique | Ion Mode | m/z | Observation |

|---|---|---|---|

| HR-FABMS | Negative | 837.4529 | [M-H]⁻, indicating a molecular formula of C₄₂H₆₂N₈O₁₀ |

| FABMS | Positive | 84 | Fragment ion corresponding to the iminium ion of homoarginine |

Data sourced from Saito et al. (2001). acs.org

Biological Sources and Environmental Occurrence of Nodularin Har

Primary Producer Organisms

The biosynthesis of Nodularin-Har has been confirmed in specific strains of cyanobacteria, including both members of the genus Nodularia and, significantly, in species outside of this genus.

The primary and most well-documented producer of Nodularin-Har is the cyanobacterium strain Nodularia sphaerocarpa PCC7804. researchgate.net This benthic, mat-forming strain was isolated from a thermal spring in Dax, France. researchgate.netresearchgate.net In this particular strain, Nodularin-Har has been identified as the dominant toxic variant produced, although the parent compound, nodularin (B43191), is also present in lesser quantities. researchgate.netnih.gov The strain was initially named N. harveyana PCC7804, but was later revised to N. sphaerocarpa. researchgate.net Research based on 2D NMR and FABMS analysis confirmed the structure of Nodularin-Har isolated from this organism. nih.gov

A significant finding in the study of nodularins was the detection of their synthesis in cyanobacteria outside the Nodularia genus. nih.govresearchgate.net Research has confirmed the production of nodularin and its rare isoform, Nodularin-Har (referred to as [L-Har(2)] nodularin), by terrestrial, symbiotic Nostoc species. researchgate.netnih.govresearchgate.net

Specifically, two strains of Nostoc that live as endosymbionts in the roots of cycads have been identified as producers:

Nostoc sp. 'Macrozamia riedlei 65.1' : This strain was found to contain both nodularin and Nodularin-Har. nih.govresearchgate.net

Nostoc sp. 'Macrozamia serpentina 73.1' : This strain also produces both nodularin and Nodularin-Har. nih.govresearchgate.net

This discovery was the first to demonstrate the synthesis of Nodularin-Har in a non-Nodularia species and confirmed the production of this cyanobacterial hepatotoxin by a symbiont within a plant (in planta). nih.govresearchgate.net

Table 1: Confirmed Producers of Nodularin-Har

| Organism | Strain | Classification | Environment Type |

|---|---|---|---|

| Nodularia sphaerocarpa | PCC7804 | Free-living Cyanobacterium | Benthic, Freshwater Thermal Spring researchgate.netresearchgate.netnih.gov |

| Nostoc sp. | 'Macrozamia riedlei 65.1' | Symbiotic Cyanobacterium (Cycad Endosymbiont) | Terrestrial, Symbiotic nih.govresearchgate.net |

| Nostoc sp. | 'Macrozamia serpentina 73.1' | Symbiotic Cyanobacterium (Cycad Endosymbiont) | Terrestrial, Symbiotic nih.govresearchgate.net |

Ecological Niches and Geographic Distribution

The ecological range of Nodularin-Har is defined by the habitats of its producer organisms, spanning both aquatic and terrestrial environments.

While the genus Nodularia, particularly Nodularia spumigena, is renowned for forming extensive toxic blooms in brackish water bodies globally, such as the Baltic Sea, the known distribution of Nodularin-Har has a distinct connection to freshwater. nih.govwikipedia.orgwikipedia.orgnih.gov The key identified producer, Nodularia sphaerocarpa PCC7804, was isolated from a freshwater thermal source. researchgate.netnih.gov This finding establishes the presence of Nodularin-Har-producing organisms in non-saline aquatic environments. Although nodularins are primarily associated with brackish waters, their detection in freshwater systems, sometimes in the absence of Nodularia, suggests the potential for production by other cyanobacteria, such as Nostoc species. researchgate.netnhmrc.gov.au

The identification of Nodularin-Har in Nostoc endosymbionts represents a significant expansion of its known ecological niches into symbiotic and terrestrial realms. researchgate.netresearchgate.net The toxin is synthesized by the cyanobacteria living within the specialized roots of cycads, such as Macrozamia riedlei and M. serpentina. nih.govresearchgate.net Nodularin-Har was detected not only in the cultured cyanobacterial symbionts but also within the methanol (B129727) root extracts of the host plants, confirming its presence in planta. nih.govresearchgate.net This demonstrates that the production and potential accumulation of this toxin occur in a terrestrial, symbiotic context, a sharp contrast to the aquatic, bloom-forming environments typically associated with nodularins. nih.gov Furthermore, cyanolichens, which are symbiotic associations often involving Nostoc, are found in a wide variety of terrestrial habitats and have been noted as sources of nodularins, suggesting another potential niche for this toxin variant. researchgate.netfrontiersin.org

Table 2: Environmental Detection of Nodularin-Har

| Environment | Specific Location/Context | Producer Organism(s) |

|---|---|---|

| Freshwater | Benthic mat in a thermal spring (Dax, France) researchgate.net | Nodularia sphaerocarpa PCC7804 researchgate.net |

| Symbiotic (Terrestrial) | Roots of cycads (Macrozamia riedlei, M. serpentina) nih.govresearchgate.net | Nostoc sp. endosymbionts nih.govresearchgate.net |

Molecular Genetics and Biosynthetic Pathways of Nodularin Har

Characterization of the nda Gene Cluster for Nodularin (B43191) Biosynthesis

The production of nodularin is encoded by the nodularin synthetase (nda) gene cluster. nih.govtandfonline.comtandfonline.comasm.orgnih.gov This cluster, approximately 48-kb in size, is responsible for the synthesis of the cyclic pentapeptide nodularin. nih.govtandfonline.comtandfonline.comasm.orgnih.gov The difference between toxic and non-toxic strains of Nodularia often lies in the presence or absence of this entire gene cluster. tandfonline.comtandfonline.com

Gene Organization and Functional Annotation of Biosynthetic Modules (e.g., Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Domains)

The nda gene cluster is comprised of nine open reading frames, designated ndaA to ndaI, which are transcribed from a bidirectional promoter region. nih.govasm.orgnih.gov These genes encode a suite of enzymes including nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes that work in a modular fashion. nih.govasm.orgnih.govbiorxiv.org The synthesis of nodularin occurs through a mixed NRPS/PKS pathway. mdpi.com

The biosynthesis of the unique C9 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), is a key step and is carried out by enzymes encoded by ndaC, ndaD, ndaE, and ndaF. mdpi.comoup.com The remaining genes, ndaA, ndaB, ndaG, and ndaH, are responsible for the incorporation of the other amino acid residues, cyclization of the peptide, and its subsequent transport. oup.com

The modular organization of the NRPS and PKS enzymes is crucial for the synthesis of nodularin. Each module is responsible for the recognition, activation, and condensation of a specific building block. biorxiv.orguio.nonih.gov NRPS modules typically consist of an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for holding the growing peptide chain, and a condensation (C) domain for peptide bond formation. uio.noresearchgate.net PKS modules similarly contain domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) for the iterative addition of acyl-CoA units. biorxiv.orgresearchgate.net

| Gene | Encoded Protein/Module | Putative Function |

| ndaA | NRPS | Incorporates D-erythro-β-methylaspartic acid (D-MeAsp) and N-methyldehydrobutyrine (MeDhb) |

| ndaB | NRPS | Incorporates L-arginine (L-Arg) or L-homoarginine (L-Har) |

| ndaC | Hybrid NRPS-PKS | Involved in the biosynthesis of the Adda side-chain |

| ndaD | PKS | Involved in the biosynthesis of the Adda side-chain |

| ndaE | O-methyltransferase | Catalyzes the transfer of a methyl group to the C9 hydroxyl of Adda. researchgate.net |

| ndaF | Hybrid NRPS-PKS | Adds D-glutamic acid (D-Glu) to the growing peptide chain. mdpi.com |

| ndaG | Racemase | Catalyzes the epimerization of the Glu residue. researchgate.net |

| ndaH | Dehydrogenase | Catalyzes the formation of the MeDhb residue |

| ndaI | ABC transporter | Putative transporter for nodularin |

Specificity of the Homoarginine Incorporation Mechanism within the Biosynthetic Machinery

Nodularin-Har is a variant of nodularin where the L-arginine residue is replaced by L-homoarginine (L-Har). mdpi.com This substitution is determined by the specificity of the adenylation (A) domain within the final NRPS module, encoded by the ndaB gene. nih.gov The A-domain is responsible for recognizing and activating the specific amino acid to be incorporated into the peptide chain.

The binding pocket of the NdaB A-domain dictates whether arginine or homoarginine is selected. nih.gov Subtle changes in the amino acid sequence of this binding pocket can alter its substrate specificity, leading to the incorporation of homoarginine instead of arginine. nih.gov Interestingly, strains have been identified that can produce both nodularin and Nodularin-Har, suggesting a degree of flexibility in the substrate recognition of the NdaB A-domain in these particular strains. researchgate.net

Enzymatic Synthesis of Nodularin-Har

The enzymatic synthesis of Nodularin-Har is a multi-step process that follows the modular logic of the NRPS/PKS assembly line. The process can be broadly divided into the following stages:

Initiation and Adda Biosynthesis : The synthesis is initiated with the production of the Adda side-chain, a complex process involving both PKS and NRPS modules encoded by ndaC, ndaD, and ndaF. mdpi.com This process starts with a phenylacetate (B1230308) starter unit. mdpi.com

Peptide Chain Elongation : The growing polyketide chain is then passed to the subsequent NRPS modules. The NRPS module of NdaF adds D-glutamic acid. mdpi.com This is followed by the addition of D-erythro-β-methylaspartic acid and N-methyldehydrobutyrine by the two NRPS modules of NdaA. mdpi.com

Homoarginine Incorporation : The final amino acid, L-homoarginine, is incorporated by the NRPS module of NdaB. mdpi.com

Modification and Cyclization : Throughout the elongation process, tailoring enzymes encoded by genes like ndaE (O-methyltransferase), ndaG (racemase), and ndaH (dehydrogenase) modify the incorporated residues. researchgate.net The final step involves the cyclization and release of the pentapeptide from the enzyme complex, a reaction catalyzed by a thioesterase (TE) domain, likely located at the C-terminus of NdaB. researchgate.net

Evolutionary Insights from Comparative Genomics of Cyanobacterial Toxin Gene Clusters

Comparative genomics of cyanobacterial toxin gene clusters, particularly the nda and the closely related microcystin (B8822318) synthetase (mcy) gene clusters, has provided significant insights into their evolution and diversification.

Phylogenetic Relationships between nda and mcy Synthetase Genes

Phylogenetic analyses have revealed a close evolutionary relationship between the nda and mcy gene clusters. nih.govutupub.fiunesp.br It is widely hypothesized that the nda gene cluster evolved from an ancestral mcy gene cluster through a major deletion event. nih.govutupub.fiunesp.br This deletion would have involved the loss of two NRPS modules, which are present in the mcy cluster but absent in the nda cluster. nih.govutupub.fi

The phylogenetic trees constructed based on the sequences of conserved genes within these clusters generally support the co-evolution of the toxin genes with the housekeeping genes of the producing organisms, suggesting an ancient origin for these biosynthetic pathways. pnas.org However, the distribution of these toxins among distantly related cyanobacterial genera also points towards a complex evolutionary history. pnas.org

Hypotheses on Horizontal Gene Transfer and the Diversification of Cyanobacterial Toxin Gene Clusters

The sporadic distribution of toxin production among cyanobacteria has led to two main hypotheses: gene loss and horizontal gene transfer (HGT). pnas.org The gene loss hypothesis suggests that the capacity to produce these toxins was an ancient trait that has been lost in many lineages. tandfonline.compnas.org

Conversely, the HGT hypothesis posits that the toxin gene clusters have been transferred between different cyanobacterial species and genera. pnas.orgoup.com Evidence supporting HGT includes the presence of transposase-like sequences flanking the nda and mcy gene clusters in some strains, which could facilitate their mobility. nih.govnih.gov Plasmids are also thought to play a role in the dissemination of these gene clusters. frontiersin.orgnih.gov The acquisition of the entire gene cluster through HGT could explain the gain of toxicity in previously non-toxic strains. oup.comscirp.org It is likely that both gene loss and HGT have contributed to the current distribution and diversity of cyanobacterial toxins. oup.com

Regulation of Nodularin-Har Production at the Molecular Level

The biosynthesis of Nodularin-Har, a structural variant of the hepatotoxin nodularin, is a complex process governed by intricate regulatory networks at the molecular level. This regulation ensures that the production of the toxin is finely tuned in response to various internal and external cues. The synthesis is orchestrated by the nodularin synthetase (nda) gene cluster, a 48-kb region of the genome comprising nine open reading frames (ndaA to ndaI). tandfonline.comasm.orgnih.gov These genes are transcribed from a bidirectional regulatory promoter region and encode the large multienzyme complexes—non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS)—as well as tailoring enzymes required for the assembly of the pentapeptide. tandfonline.comasm.orgnih.gov Nodularin-Har is distinguished by the incorporation of L-Homoarginine (L-Har) in place of the L-Arginine found in the more common nodularin, a substitution that occurs during the non-ribosomal synthesis process. nih.govresearchgate.net

Transcriptional Control and Environmental Triggers of nda Gene Expression

The expression of the nda gene cluster is a critical control point for Nodularin-Har production and is influenced by a variety of environmental factors. The entire 48-kb nda gene cluster is transcribed as two main polycistronic mRNA units from a bidirectional promoter, indicating a coordinated regulation of the biosynthetic genes. asm.orgnih.govmdpi.com Several environmental signals have been identified that modulate the transcriptional activity of this cluster.

Research on Nodularia spumigena, a primary producer of nodularin, has provided significant insights into the environmental regulation of the nda genes, which is considered analogous for Nodularin-Har production. Key environmental triggers include nutrient availability (phosphate and nitrogen), light intensity, and temperature. nih.gov

Nutrient Availability:

Phosphate (B84403): Phosphate availability is a crucial factor. Studies have demonstrated that phosphate starvation can induce the transcription of the nda gene cluster. mdpi.comoup.com In continuous cultures of N. spumigena strain AV1, a shift to phosphate-depleted conditions led to an upregulation of nda gene expression. oup.com This response is part of a broader acclimation strategy in cyanobacteria to cope with low phosphate environments. nih.gov However, it is noteworthy that increased gene expression under phosphate limitation does not always correlate with a proportional increase in toxin quotas, suggesting the involvement of post-transcriptional control mechanisms. mdpi.comnih.gov

Nitrogen: The availability of nitrogen sources significantly impacts nda gene expression. The presence of a binding site for the nitrogen-responsive regulatory protein (NtcA) in the upstream region of the nda cluster in N. spumigena points to the role of nitrogen fixation in regulating nodularin synthesis. mdpi.comnih.gov Supplementation with ammonia (B1221849) has been shown to down-regulate the transcription of the nda cluster. mdpi.comoup.com This is consistent with the general metabolic strategy of cyanobacteria to utilize readily available nitrogen sources like ammonia over the energetically expensive process of atmospheric nitrogen fixation, with which toxin production is often linked. nih.govoup.com

Physical Factors:

Light Stress: High light intensity is another significant trigger for nodularin synthesis. nih.gov Co-transcribed with the nda gene cluster is an open reading frame (ORF2) that codes for a high-light inducible chlorophyll-binding protein (HLIP). nih.govnih.govmdpi.com The association of this light-stress-related protein with the nda cluster suggests a physiological link between high-light conditions and toxin production, possibly as a protective mechanism. mdpi.commdpi.com

Temperature: Elevated temperatures (25–28 °C) have been found to enhance nodularin production. nih.gov Downstream of the nda cluster, a putative heat shock repressor protein (encoded by ORF3) has been identified, which may be involved in the transcriptional regulation of the nda genes in response to heat stress. mdpi.commdpi.com

The table below summarizes the key environmental factors and their observed effects on the transcription of the nda gene cluster.

| Environmental Trigger | Observed Effect on nda Gene Transcription | Associated Regulatory Elements | Reference(s) |

| Phosphate Starvation | Upregulation / Induction | Pho regulon (inferred) | mdpi.comoup.comnih.gov |

| Ammonia Supplementation | Down-regulation | NtcA binding site | mdpi.comnih.govoup.com |

| High Light Intensity | Upregulation / Enhanced Synthesis | Co-transcribed HLIP (ORF2) | nih.govnih.govmdpi.com |

| Elevated Temperature | Enhanced Synthesis | Putative Heat Shock Repressor (ORF3) | mdpi.comnih.govmdpi.com |

Investigating Post-Transcriptional and Enzymatic Modulation of Biosynthesis

While transcriptional control is a primary regulatory layer, evidence strongly suggests that the biosynthesis of Nodularin-Har is also modulated at the post-transcriptional and enzymatic levels. A key observation supporting this is the frequent decoupling between nda transcript levels and the actual intracellular concentration of the toxin. mdpi.comnih.gov For instance, under phosphate starvation, while nda gene expression significantly increases, the amount of nodularin produced may not change, indicating that the synthesized mRNA is not being efficiently translated or that the enzymatic machinery is being regulated. nih.gov

Post-Transcriptional Regulation: The mechanisms of post-transcriptional regulation of the nda gene cluster are not yet fully elucidated. However, studies on related cyanobacterial processes, such as polyphosphate accumulation, suggest that regulation can occur at this level. In Nodularia CCY9414, polyphosphate accumulation appears to be regulated post-transcriptionally, a finding that could be relevant to the broader metabolic network that includes toxin synthesis. nih.gov

Enzymatic Modulation: The activity of the large NRPS and PKS enzymes is a critical point of control.

Post-translational Activation: For the nodularin synthetase enzymes to become active, they must undergo post-translational modification. This crucial step involves the transfer of a 4'-phosphopantetheine (B1211885) (Ppant) moiety from coenzyme A to a conserved serine residue on the acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains of the PKS and NRPS modules, respectively. This reaction is catalyzed by a phosphopantetheinyl transferase (PPT) enzyme. mdpi.com The availability and activity of the specific PPT required for nodularin biosynthesis are, therefore, an essential checkpoint for toxin production. mdpi.com

Tailoring Enzymes: The final structure of Nodularin-Har is also dependent on the activity of "tailoring" enzymes encoded within or associated with the nda cluster. These enzymes perform modifications such as methylation and epimerization. For example, the ndaE gene encodes a putative O-methyltransferase, and ndaG encodes a putative racemase. nih.govmdpi.com The efficiency and substrate specificity of these enzymes can influence the final yield and structure of the toxin produced.

The complex interplay between transcriptional activation and subsequent post-transcriptional and enzymatic control allows the cell to mount a rapid response to environmental changes (by transcribing the necessary genes) while also providing a finer level of control over the final output of the metabolically expensive toxin production pathway.

Advanced Analytical Methodologies for Nodularin Har Research

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Nodularin-Har, offering high sensitivity and specificity.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the targeted analysis of Nodularin-Har and its variants. researchgate.netdntb.gov.ua This method provides excellent sensitivity and selectivity, allowing for the detection and quantification of these toxins at very low concentrations in complex samples like water and biological tissues. dntb.gov.uamdpi.comepa.gov The process involves separating the different nodularin (B43191) variants using HPLC, followed by their detection and fragmentation in the tandem mass spectrometer. This fragmentation provides a unique "fingerprint" for each variant, enabling confident identification. nih.gov

In a typical HPLC-MS/MS workflow, a sample extract is injected into the HPLC system, where the compounds are separated on a column, often a C18 or C8 reversed-phase column. epa.govnih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). researchgate.netnih.gov The precursor ions corresponding to the different nodularin variants are then selected and fragmented to produce characteristic product ions, which are monitored for quantification. epa.govnih.gov For instance, Nodularin-Har can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern. scielo.br Studies have successfully used HPLC-MS/MS to confirm the presence of Nodularin-Har in various cyanobacterial strains and environmental samples. researchgate.netnih.gov

Key Research Findings from HPLC-MS/MS Analysis:

| Finding | Organism/Sample Type | Significance | Reference |

| Identification of Nodularin-Har | Nodularia PCC7804 | First isolation and structural elucidation. | researchgate.net |

| Confirmation of Nodularin and [L-Har(2)] nodularin | Terrestrial Nostoc spp. | Expanded the known producers of nodularins beyond aquatic environments. | nih.gov |

| Quantification of nodularin variants | Bivalve tissues (mussels and oysters) | Demonstrated the accumulation of these toxins in the food chain. | diva-portal.org |

| Detection in drinking water reservoirs | Lake Marathonas, Greece | Highlighted the potential for human exposure through drinking water. | dntb.gov.ua |

This technique is essential for routine monitoring programs and research investigating the occurrence and fate of Nodularin-Har in the environment. mdpi.com

For a more in-depth and non-targeted analysis, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is employed. This high-resolution mass spectrometry (HRMS) technique offers superior mass accuracy and resolution compared to standard tandem mass spectrometry. nih.gov This allows for the confident identification of unknown nodularin variants and other co-occurring metabolites without the need for specific reference standards for each compound. mdpi.com

UPLC provides faster analysis times and better separation efficiency than conventional HPLC. nih.gov The QTOF mass analyzer provides accurate mass measurements, which can be used to determine the elemental composition of a molecule, aiding in the identification of novel compounds. nih.govresearchgate.net This is particularly valuable in the study of cyanobacterial metabolomes, which are often complex and contain a wide variety of structurally related compounds. researchgate.net UPLC-QTOF-MS has been instrumental in confirming the structure of known nodularins and identifying new, previously uncharacterized variants. nih.gov

Advantages of UPLC-QTOF-MS in Nodularin-Har Research:

| Feature | Benefit |

| High Mass Accuracy | Enables confident determination of elemental composition for unknown compounds. |

| High Resolution | Allows for the separation of isobaric compounds (compounds with the same nominal mass but different elemental compositions). |

| Non-targeted Analysis | Facilitates the discovery of novel nodularin variants and other metabolites. |

| Enhanced Sensitivity | Improves the detection limits for trace-level analysis. |

Spectroscopic Approaches for Structural Confirmation and Trace Detection

Spectroscopic methods provide detailed structural information and can be adapted for highly sensitive detection of Nodularin-Har.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds, including Nodularin-Har. researchgate.netcanada.ca While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR provides detailed insights into the connectivity of atoms and their spatial arrangement (stereochemistry). nih.gov Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are used to piece together the complex cyclic structure of nodularins. researchgate.netfrontiersin.org

The first structural elucidation of Nodularin-Har, which has a homoarginine residue instead of arginine, was achieved using a combination of 2D NMR and Fast Atom Bombardment Mass Spectrometry (FABMS). researchgate.netnih.gov NMR is crucial for determining the absolute configuration of the amino acid residues within the peptide, which is important for understanding its biological activity. nih.gov While NMR requires larger amounts of pure compound compared to mass spectrometry, it provides unparalleled structural detail. canada.camdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that offers the potential for ultrasensitive detection of molecules like Nodularin-Har. spectroscopyonline.com SERS enhances the weak Raman scattering signal of a molecule by adsorbing it onto a nanostructured metal surface, typically gold or silver. horiba.comnih.gov This enhancement can be several orders of magnitude, allowing for the detection of analytes at very low concentrations. mdpi.comresearchgate.net

SERS provides a unique vibrational fingerprint of the molecule, which can be used for its identification. spectroscopyonline.commdpi.com Recent research has focused on developing SERS-based methods for the detection of nodularins, demonstrating the potential for rapid and sensitive analysis. mdpi.comresearchgate.net This technique holds promise for the development of portable sensors for on-site monitoring of cyanotoxins in water sources. While challenges remain in terms of reproducibility and substrate fabrication, SERS is a rapidly advancing field with significant potential for Nodularin-Har research. nih.gov

Comparison of SERS and Conventional Raman Spectroscopy:

| Feature | Conventional Raman | SERS |

| Sensitivity | Lower | Significantly Higher |

| Signal Intensity | Weak | Enhanced |

| Detection Limit | Higher concentrations required | Capable of trace and single-molecule detection |

| Substrate | Not required | Requires nanostructured metal surface |

Immunological Assays for Variant-Independent Detection

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and cost-effective method for the screening of nodularins. frontiersin.org These assays utilize antibodies that recognize and bind to a specific part of the toxin molecule. nih.gov A key advantage of some ELISA kits is their ability to detect a broad range of nodularin and microcystin (B8822318) variants, as they often target the conserved Adda amino acid moiety. nih.govfrontiersin.org This makes them suitable for "variant-independent" or total toxin analysis. researchgate.net

While ELISA is a valuable screening tool, it is generally less specific than chromatographic methods and can sometimes exhibit cross-reactivity with other compounds. nih.gov Therefore, positive results from ELISA are often confirmed using a more specific technique like HPLC-MS/MS. researchgate.net Recently, efforts have been made to develop more sensitive and specific immunoassays, including non-competitive formats and methods that combine immunocapture with other detection techniques like protein phosphatase inhibition assays. mdpi.comresearchgate.net

Nucleic Acid-Based Methods for Producer Identification and Gene Expression Monitoring

Nucleic acid-based techniques offer powerful tools to detect the organisms responsible for producing Nodularin-Har and to assess their toxic potential and activity directly within their environment.

Polymerase Chain Reaction (PCR) and its quantitative version (qPCR) are highly specific and sensitive molecular methods used to identify and quantify the genetic blueprint for nodularin synthesis. These techniques target the nodularin synthetase (nda) gene cluster, a 48-kb region of DNA that encodes the enzymatic machinery for producing the toxin. nih.govasm.org This cluster is composed of nine genes, ndaA through ndaI, arranged in operons that are transcribed in opposite directions. nih.govfrontiersin.org

Conventional PCR serves as a reliable tool for identifying potentially toxic Nodularia strains. europa.eu Research has shown that the entire nda gene cluster is absent in non-toxic species like Nodularia harveyana, making PCR assays targeting these genes effective for discriminating between toxic and non-toxic strains. asm.orgplos.org The ndaF gene, which is part of the pathway for synthesizing the unique Adda amino acid, is a common and reliable target for these detection assays. oup.complos.org

Quantitative real-time PCR (qPCR) extends this capability by not only detecting but also quantifying the number of nda gene copies in a given sample. oup.comnih.govnih.gov This method is exceptionally sensitive, capable of detecting as few as 30 ndaF gene copies per milliliter of seawater, which is invaluable for monitoring the very early stages of a toxic bloom. oup.comnih.gov The process involves amplifying the target DNA sequence in the presence of fluorescent dyes, allowing for the real-time measurement of DNA amplification during each PCR cycle. researchgate.netmdpi.com

A crucial application of qPCR in Nodularin-Har research is its use as a predictive tool for toxin presence. Multiple studies conducted in the Baltic Sea have established a significant positive correlation between the abundance of ndaF gene copies and the measured concentration of nodularin in the water. oup.comnih.govplos.orgbiorxiv.org This relationship suggests a relatively constant rate of toxin production within the Nodularia population, meaning that quantifying the producer organisms via their genes can provide a reliable estimate of the associated public health risk. oup.comresearchgate.net

Table 2: Research Findings from PCR and qPCR Studies on the nda Gene

| Method | Target Gene(s) | Key Findings | Application | Reference(s) |

|---|---|---|---|---|

| Conventional PCR | Full nda cluster (ndaA-I) | The entire 48-kb nda gene cluster was absent in the non-toxic Nodularia harveyana but present in the toxic Nodularia spumigena. | Discrimination between toxic and non-toxic Nodularia genotypes. | asm.org |

| qPCR | ndaF | Developed a sensitive assay with a detection limit of 30 ndaF copies/mL of seawater. | Early detection and quantification of potentially toxic Nodularia in environmental samples. | oup.comnih.gov |

| qPCR & Toxin Analysis | ndaF | Found a significant positive correlation between ndaF gene copy numbers and nodularin concentrations in Baltic Sea water samples. | Predicting nodularin concentrations and assessing bloom toxicity based on gene quantification. | oup.comnih.govplos.org |

| RT-qPCR | All nine nda genes | Showed continuous expression of the nda cluster, with expression levels influenced by phosphate (B84403) and ammonium (B1175870) availability. | Studying the regulation and environmental triggers of nodularin synthesis. | oup.comfrontiersin.org |

This table is interactive. Click on the headers to sort the data.

Metagenomics and metatranscriptomics provide a comprehensive view of the genetic potential and functional activity of entire microbial communities during bloom events. These "omics" approaches allow researchers to study Nodularia spumigena and its toxin production within its complex ecological context. frontiersin.orghelsinki.fi

Metagenomics involves sequencing the total DNA from an environmental sample, revealing the complete genetic blueprint of all organisms present. nih.govasm.orgplos.org For Nodularin-Har research, this has enabled the full characterization of the N. spumigena genome, confirming the presence of the nda gene cluster and identifying biosynthetic gene clusters for other bioactive compounds like spumigins and anabaenopeptins. nih.govmdpi.com Comparative metagenomic studies have shown that while Nodularia genomes from different parts of the world are remarkably similar, there can be strain-specific genetic differences. nih.govfrontiersin.org This approach provides a catalogue of all potential functions, including toxin synthesis, within a bloom.

Metatranscriptomics, the analysis of the total RNA (the "transcriptome") from a community, goes a step further by revealing which genes are actively being expressed at a specific point in time. nih.govfrontiersin.org This provides a functional snapshot of the bloom. Transcriptomic studies of N. spumigena have been used to monitor the expression of the nda gene cluster under different environmental conditions, such as changes in salinity or nutrient levels. oup.comfrontiersin.org For example, one study found that nda gene expression increased under phosphate starvation. oup.com Another metatranscriptomic analysis of a Baltic Sea bloom discovered a co-expression pattern between genes for nodularin synthesis and genes for metacaspases, which are involved in cellular stress responses and programmed cell death, hinting at a link between environmental stress and toxin production. nih.govcore.ac.uk

Together, these analyses offer powerful insights into the ecology of Nodularin-Har production. They help to identify the environmental factors that trigger nda gene expression and reveal the intricate metabolic interactions between Nodularia and other microorganisms that define the dynamics of a toxic bloom. oup.comfrontiersin.org

Microbial Degradation and Biotransformation of Nodularin Har

Identification and Characterization of Nodularin-Har Degrading Microorganisms

The primary microorganisms identified as capable of degrading nodularins, including the -Har variant, belong to the family Sphingomonadaceae. Within this family, strains of Sphingomonas and Sphingopyxis have been extensively studied for their detoxification capabilities.

Roles of Sphingomonas and Sphingopyxis Strains in Detoxification

Sphingomonas and Sphingopyxis are genera of bacteria that have demonstrated the ability to break down various microcystins (MCs) and nodularins. nih.govnih.govresearchgate.net While many strains are effective against a range of MCs, the ability to degrade NOD-Har is not universal among them. researchgate.netmdpi.com

One notable example is Sphingomonas sp. strain 7CY, which was isolated from Lake Suwa in Japan. This strain was found to degrade microcystin-LR, -LY, -LW, and -LF. However, it could not degrade NOD-Har on its own. researchgate.netresearchgate.net Intriguingly, the degradation of NOD-Har by strain 7CY only occurred in the presence of microcystin-RR (MC-RR). researchgate.netresearchgate.net This suggests that the enzymatic machinery required for NOD-Har breakdown may be induced by the presence of another cyanotoxin. researchgate.net Further experiments showed that the addition of glucose and ammonium (B1175870) chloride inhibited the degradation of NOD-Har, even with MC-RR present. researchgate.net

Another well-studied strain is Sphingopyxis sp. USTB-05, which has shown the ability to biodegrade various MCs and NODs. nih.govmdpi.commdpi.com This strain has been instrumental in elucidating the enzymatic pathways involved in nodularin (B43191) degradation.

While some Sphingomonas strains can degrade nodularin, others, like strain B-9, have been shown to degrade nodularin but not necessarily the -Har variant specifically without the presence of other toxins. taylorandfrancis.comrsc.org The specificity of the degradative enzymes appears to be a key factor in determining which toxins a particular strain can metabolize. researchgate.net

Elucidation of Enzymatic Degradation Pathways

The breakdown of NOD-Har by these microorganisms is an enzymatic process involving a series of hydrolytic cleavages. This pathway shares similarities with the well-documented degradation of microcystins.

Hydrolytic Enzymes and Their Mechanism of Action (e.g., MlrA and MlrC Homologs)

The key enzymes involved in the initial breakdown of cyclic peptide toxins like nodularins are homologs of the mlr (microcystin degradation) gene cluster products, particularly MlrA and MlrC. researchgate.netmdpi.com

MlrA (Microcystinase): This enzyme is responsible for the initial and most crucial step in detoxification: opening the stable cyclic structure of the toxin. nih.govmdpi.com It achieves this by hydrolyzing the peptide bond between the Arginine (or in the case of NOD-Har, Homoarginine) and the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) residue. researchgate.netmdpi.com This linearization of the molecule significantly reduces its toxicity. scribd.com While some early reports suggested that microcystinase from certain strains was inactive against nodularin, subsequent studies with other bacterial strains and their MlrA homologs have demonstrated efficient degradation of nodularin. researchgate.net The enzyme USTB-05-A from Sphingopyxis sp. USTB-05 is a notable MlrA homolog that effectively hydrolyzes the Arg-Adda bond in nodularin. mdpi.com

MlrC: Following the initial ring-opening by MlrA, other enzymes like MlrC continue the degradation process. MlrC is a peptidase that can further break down the linearized toxin. For instance, the enzyme USTB-05-C from Sphingopyxis sp. USTB-05 has been shown to cleave the peptide bond between Adda and Glutamic acid in linearized nodularin. mdpi.com

The concerted action of these enzymes leads to the sequential breakdown of the toxin into smaller, non-toxic fragments.

Identification of Sequential Cleavage Products and Intermediates

The enzymatic degradation of nodularin by strains like Sphingopyxis sp. USTB-05 results in a series of identifiable products. The process begins with the conversion of the cyclic nodularin to a linear form. mdpi.commdpi.com

The typical degradation pathway for nodularin by Sphingopyxis sp. USTB-05 is as follows:

Linear Nodularin: The first product is formed when the MlrA homolog (USTB-05-A) cleaves the Arg-Adda peptide bond of the cyclic nodularin. mdpi.commdpi.com

Adda: The second enzyme, a peptidase (USTB-05-C), then hydrolyzes the peptide bond between Adda and Glutamic acid in the linearized nodularin, releasing Adda as a final product. mdpi.commdpi.com

In a study using Sphingopyxis sp. m6, four different biodegradation products of nodularin were identified:

Linear NOD

Tetrapeptide H-Glu-Mdhb-MeAsp-Arg-OH

Tripeptide H-Mdhb-MeAsp-Arg-OH

Dipeptide H-MeAsp-Arg-OH nih.govnih.gov

The latter two products were reported for the first time in this study. nih.govnih.gov

| Enzyme | Action | Product(s) |

| MlrA homolog (e.g., USTB-05-A) | Hydrolyzes the Arginine-Adda peptide bond | Linear Nodularin |

| Peptidase (e.g., USTB-05-C) | Cleaves the Adda-Glutamic acid bond of linearized nodularin | Adda |

Genetic Basis of Biodegradation: Investigation of mlr Gene Homologs in Nodularin-Har Degraders

The ability of bacteria to degrade nodularins is encoded by a cluster of genes homologous to the mlr gene cluster first identified in microcystin-degrading bacteria. nih.govmdpi.com This cluster typically includes mlrA, mlrB, mlrC, and mlrD. nih.govmdpi.com

Studies on Sphingopyxis sp. m6 have shown that the four mlr genes were upregulated during the degradation of nodularin, indicating their direct involvement in the process. nih.govnih.gov Similarly, the genes USTB-05-A and USTB-05-C from Sphingopyxis sp. USTB-05, which are responsible for nodularin degradation, are homologs of mlrA and mlrC, respectively. mdpi.com

However, the presence of mlr gene homologs does not guarantee the ability to degrade all forms of nodularin. researchgate.netmdpi.com Some strains possessing mlrA and mlrC are unable to break down nodularin, suggesting variations in the specificity of the encoded enzymes. researchgate.net For example, while the MlrA from Sphingomonas sp. MJ-PV was initially reported to be inactive against nodularin, MlrA homologs from other strains have shown high efficiency. researchgate.net This highlights the genetic and enzymatic diversity among degrading bacteria.

The investigation of these genes through cloning and expression has been crucial in confirming their function and understanding the enzymatic mechanisms at a molecular level. mdpi.com

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of nodularins is significantly influenced by various environmental factors.

| Factor | Effect on Degradation Rate | Optimal Conditions (for Sphingopyxis sp. m6) |

| Temperature | Degradation rates increase with temperature up to an optimum, then decrease. | 30°C |

| pH | Degradation is sensitive to pH, with higher rates generally observed in neutral to alkaline conditions. | pH 9-11 |

| Nutrient Availability | The presence of other carbon and nitrogen sources can inhibit degradation. | Low nutrient conditions favor toxin degradation. |

| Initial Toxin Concentration | Higher initial concentrations can lead to higher degradation rates, up to a certain point. | Rate increased with concentration from 0.05 to 1.00 mg/L. |

A study on Sphingopyxis sp. m6 demonstrated that the degradation rate of nodularin was highest at 30°C. nih.gov The rate constant increased as the temperature rose from 20°C to 30°C but decreased at 37°C. nih.gov The same study found that the degradation was most efficient at alkaline pH values of 9 and 11, being more than twice as fast as under acidic conditions. nih.gov

The availability of other nutrients can also play a role. For Sphingomonas sp. 7CY, the degradation of NOD-Har in the presence of MC-RR was inhibited when glucose and ammonium chloride were added to the medium, suggesting that the bacteria may prefer these readily available nutrients over the more complex toxin molecule. researchgate.net

The initial concentration of the toxin can also affect the degradation rate. For Sphingopyxis sp. m6, the degradation rate increased with initial nodularin concentrations from 0.05 mg/L to 1.00 mg/L. nih.gov

Ecological Dynamics and Environmental Fate of Nodularin Har

Bioaccumulation and Biotransformation within Aquatic Food Webs

The transfer and accumulation of Nodularin-Har and other nodularins through aquatic food webs are critical determinants of their ecological impact. These toxins can enter the food chain through various pathways, leading to significant concentrations in organisms at different trophic levels. nih.govmdpi.com

Nodularin (B43191) enters the food web primarily through consumption of the toxin-producing cyanobacteria, such as Nodularia spumigena, by primary consumers. helsinki.firesearchgate.net Zooplankton, particularly mesozooplankton, play a pivotal role in the transfer of nodularin from primary producers to higher trophic levels. nih.govmdpi.com Studies have demonstrated that zooplankton can act as vectors, transferring the toxin to planktivorous organisms like mysid shrimps and juvenile fish. helsinki.fi

The transfer of nodularin is not limited to direct grazing on toxic cyanobacteria. It can also occur through the microbial loop, where copepods graze on ciliates, dinoflagellates, and heterotrophic nanoflagellates that have previously consumed or absorbed the toxin. researchgate.net Furthermore, dissolved nodularin in the water can be taken up by zooplankton, indicating that direct contact with cyanobacterial filaments is not always necessary for the toxin to enter the food web. helsinki.finih.gov Research has shown that accumulation via grazing is significantly higher—about 20 times greater—than uptake directly from the water. helsinki.fi

While nodularin is transferred up the food chain, its concentration does not necessarily magnify at each step. helsinki.fi Evidence suggests that many organisms can metabolize or excrete the toxin, leading to a phenomenon of biodilution at higher trophic levels. helsinki.fi However, even trace amounts can have sublethal effects, and the energy expended on detoxification can impact the growth and reproduction of organisms. helsinki.firesearchgate.net

Nodularin bioaccumulates in a wide range of aquatic organisms, with concentrations varying significantly among species and tissues. nih.govmdpi.com Both invertebrates and vertebrates are susceptible to accumulating this toxin.

Invertebrates: Bivalves, such as blue mussels (Mytilus edulis) and clams (Macoma balthica), are known to accumulate significant levels of nodularin, particularly during cyanobacterial blooms. cawthron.org.nznih.gov Studies in the Baltic Sea have detected high concentrations of cyanobacterial hepatotoxins in mussels, which can then serve as a source of the toxin for their predators. nih.gov Crustaceans, including copepods and mysid shrimps, also accumulate nodularins. nih.govnih.gov While copepods can rapidly degrade the toxin, a significant portion can remain in their tissues for over 24 hours, making it available for transfer to predators. helsinki.fi

Vertebrates: Fish are major vectors for nodularin accumulation at higher trophic levels. nih.govmdpi.com The toxin preferentially accumulates in the liver due to its hepatotoxic nature and transport via bile acid carriers. nih.govresearchgate.net Studies on flounder (Platichthys flesus) and sea trout (Salmo trutta) have shown rapid and severe liver damage following oral exposure to Nodularia spumigena. researchgate.netnih.gov While the parent nodularin compound may be quickly metabolized, nodularin-like compounds and their metabolites can persist in the liver and, to a lesser extent, in muscle tissue. researchgate.net Waterfowl that consume fish or benthic organisms in affected areas are also at risk of nodularin accumulation. nih.gov

| Organism Type | Species Example | Primary Accumulation Site | Observed Concentration/Effect | Reference |

|---|---|---|---|---|

| Invertebrate (Bivalve) | Blue Mussel (Mytilus edulis) | Hepatopancreas, Soft tissues | Up to 1490 µg/kg dry weight (total hepatotoxins) | nih.gov |

| Invertebrate (Bivalve) | Clam (Macoma balthica) | Soft tissues | ~100-130 µg/kg dry weight (total hepatotoxins) | nih.gov |

| Invertebrate (Crustacean) | Copepods (e.g., Eurytemora affinis) | Whole body | Can retain 51-58% of initial concentration after 24h | helsinki.fi |

| Vertebrate (Fish) | Flounder (Platichthys flesus) | Liver | LC-MS verified presence of NOD; causes oxidative stress | mdpi.comnih.gov |

| Vertebrate (Fish) | Sea Trout (Salmo trutta) | Liver, Muscle | Liver concentrations up to 1200 µg/kg (ELISA); causes severe but reversible liver damage | researchgate.net |

| Vertebrate (Bird) | Eider Duck (Somateria mollissima) | Liver | Nodularin-R detected, confirming trophic transfer | nih.gov |

Long-Term Ecological Implications in Impacted Ecosystems

The persistence and recurrent nature of nodularin-producing blooms have significant long-term consequences for aquatic ecosystems. nih.govwho.int One of the most severe long-term risks is the potential for nodularin to act as a tumor promoter in chronically exposed organisms. nih.govnih.gov This raises concerns about the health of fish populations and other wildlife in frequently affected areas.

Nodularins can persist in the environment. They can be adsorbed to sediments, where they may remain for extended periods. canada.ca This creates a benthic reservoir of the toxin, which can impact bottom-dwelling organisms. nih.gov Studies have shown that even in deeper waters, mussels can show increasing levels of hepatotoxins after a surface bloom has subsided, indicating that toxins from the bloom reach the seafloor. nih.gov The germination of resting cells (akinetes) from the sediment can also contribute to the initiation of new blooms, creating a cyclical pattern of contamination. who.int

Conclusion and Future Directions in Nodularin Har Research

Critical Knowledge Gaps and Unresolved Research Questions

Despite the identification and characterization of Nodularin-Har, several fundamental aspects of its biology and ecology remain elusive. A primary area of uncertainty is its complete biosynthetic pathway. While the core structure is known to be a cyclic pentapeptide, the precise enzymatic steps and genetic regulation involved in the addition of the homoarginine (Har) residue are not fully understood. nih.govresearchgate.net The function of nodularins and the closely related microcystins is also a subject of ongoing debate, with theories suggesting a role in defense against grazing zooplankton. pnas.org

Furthermore, the full extent of Nodularin-Har's toxicological profile is yet to be determined. cawthron.org.nz While its acute hepatotoxicity is well-documented, there is a significant lack of data on the chronic effects of low-level exposure. limnetica.com The cumulative and potential synergistic effects of Nodularin-Har with other co-occurring cyanotoxins are also poorly understood. researchgate.net Another critical knowledge gap is the limited understanding of the factors driving the proliferation of Nodularin-Har producing benthic cyanobacteria in various aquatic ecosystems. esr.cri.nznih.gov The environmental triggers and genetic basis for toxin production versus non-production in different strains also require further investigation. limnetica.com

Emerging Methodologies and Interdisciplinary Research Opportunities

To address the existing knowledge gaps, researchers are increasingly turning to advanced analytical and molecular techniques. The development of highly sensitive detection methods is crucial for monitoring and risk assessment. cwejournal.org While traditional methods like high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA) are widely used, they have limitations in terms of speed, specificity, and the ability to detect low concentrations. cwejournal.orgmdpi.comnih.gov

Emerging techniques are showing great promise in overcoming these challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the 'gold standard' for its high selectivity and sensitivity in identifying and quantifying multiple cyanotoxins simultaneously. nih.govbgsu.edu Other innovative approaches include:

Protein Phosphatase Inhibition Assays (PPIA): These bioanalytical methods offer high sensitivity for detecting cyanotoxins, sometimes exceeding the limits of ELISA and LC-MS/MS. cwejournal.org

Aptamer-based Biosensors: These emerging technologies utilize single-stranded DNA or RNA oligomers for the specific detection of toxins like microcystins and have the potential for adaptation to Nodularin-Har. bgsu.edu

Surface-Enhanced Raman Spectroscopy (SERS): This label-free technique has demonstrated the ability to detect Nodularin (B43191) at very low concentrations. mdpi.comresearchgate.net

Molecular Methods (e.g., qPCR): The use of polymerase chain reaction (PCR) to detect the genes responsible for toxin synthesis provides an early warning of potential toxicity in water bodies. mdpi.comepa.gov

The complexity of Nodularin-Har research necessitates a multidisciplinary approach, integrating expertise from fields such as chemistry, toxicology, ecology, and molecular biology. whoi.edu Collaborative efforts are essential to unravel the intricate interactions between the toxin, its producing organisms, and the environment.

Potential for Environmental Management and Remediation Strategies

A comprehensive understanding of Nodularin-Har is fundamental to developing effective strategies for managing its presence in aquatic environments and mitigating its risks to human and animal health. qldwater.com.auresearchgate.net Current management approaches primarily focus on monitoring cyanobacterial blooms and issuing advisories to prevent exposure. uni-konstanz.deepa.gov

However, research into proactive remediation techniques is gaining momentum. One promising avenue is bioremediation, which utilizes microorganisms to degrade toxins. For instance, the bacterial strain Sphingopyxis sp. USTB-05 has been shown to biodegrade nodularin by first linearizing the cyclic peptide and then cleaving it into smaller, non-toxic fragments. mdpi.com

Further research into the following areas holds significant potential for environmental management:

Nutrient Control: Managing nutrient inputs, particularly nitrogen and phosphorus, into water bodies can help prevent the formation of large-scale cyanobacterial blooms. epa.gov

Algicides: The controlled application of algicides can be used to manage existing blooms, although potential ecological impacts must be carefully considered. qldwater.com.au

Water Treatment Technologies: Advanced water treatment processes, such as oxidation with ozone and adsorption by activated carbon, are being evaluated for their effectiveness in removing nodularins from drinking water supplies. qldwater.com.au

By addressing the critical knowledge gaps through interdisciplinary research and the application of novel methodologies, the scientific community can pave the way for robust risk assessment and the implementation of effective management and remediation strategies to safeguard our aquatic resources from the threat of Nodularin-Har.

Q & A

Q. Table 1. Key Considerations for this compound Detection

| Method | Sensitivity (LOD) | Advantages | Limitations |

|---|---|---|---|

| LC-MS | 0.1–1 ng/mL | High specificity, quantifies variants | Costly, requires expertise |

| ELISA | 0.5–5 ng/mL | Rapid, field-deployable | Cross-reactivity with analogs |

| qPCR (nda genes) | 10²–10³ gene copies/mL | Links production to gene expression | Does not measure active toxin |

Q. Table 2. Environmental Drivers of this compound Production

| Factor | Effect on Toxin Production | Mechanism |

|---|---|---|

| Phosphate depletion | ↑ | Upregulates nda transcription |

| Ammonium (NH₄⁺) | ↓ | Suppresses nda expression |

| Light (50–100 μmol/m²/s) | ↑ | Enhances photosynthate availability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.